HexadecanaMide, N-(4-Methoxyphenyl)-
Description
Contextualization of N-Substituted Fatty Acid Amides in Biological Systems and Synthetic Chemistry
N-substituted fatty acid amides are integral to the signaling lipid family. chemicalbook.com Their general structure, R-CO-NH-R', allows for immense diversity, with the acyl group (R-CO-) typically derived from common fatty acids and the amine moiety (-NH-R') originating from a range of biogenic amines. chemicalbook.com In biological systems, these amides are involved in intracellular signaling, with their activity often regulated by enzymes like fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and amine. nih.gov A prominent example is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that binds to and activates cannabinoid receptors. nih.gov
The synthesis of N-substituted amides is a fundamental process in organic chemistry. researchgate.net Methods range from classic approaches involving the reaction of amines with carboxylic acid derivatives to more modern, atom-economical techniques catalyzed by transition metals. researchgate.net Enzymatic catalysis, employing enzymes such as lipases, has also gained traction as a method for producing fatty acid amides under mild conditions. foodb.cachemspider.com These synthetic routes provide chemists with the tools to create a wide array of FAA analogs for biological screening and the development of new therapeutics.
Historical Perspectives and Emerging Research Trends in N-Substituted Amide Analogs
The study of fatty acid amides dates back to the 19th century with the characterization of sphingomyelin. chemicalbook.com However, it was the isolation of N-palmitoylethanolamine from egg yolk in 1957 and the subsequent identification of anandamide in the 1990s that ignited significant research interest in this class of molecules. chemicalbook.comnih.gov Initially, research focused on naturally occurring FAAs, but the field has since expanded to include the synthesis and evaluation of a multitude of synthetic analogs. researchgate.net
Current research trends are focused on modifying the basic FAA scaffold to fine-tune biological activity and improve drug-like properties. By altering the fatty acid chain length, the degree of unsaturation, and the nature of the N-substituent, researchers can develop analogs with enhanced potency, selectivity, and metabolic stability. For instance, a study on N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a compound closely related to the subject of this article, revealed that it possesses antinociceptive (pain-relieving) properties. nih.gov This effect is thought to be mediated through the indirect activation of cannabinoid (CB1 and CB2), serotonin (B10506) (5-HT1), and opioid receptors. nih.gov Another related compound, N-(4-methoxyphenyl)pentanamide, has shown promise as an anthelmintic agent against the nematode Toxocara canis, demonstrating activity comparable to the established drug albendazole (B1665689) but with lower cytotoxicity. nih.gov These findings highlight a trend towards exploring N-aryl substituted fatty acid amides as potential therapeutic agents.
Rationale for Focused Academic Inquiry into Hexadecanamide (B162939), N-(4-Methoxyphenyl)-
The rationale for a focused investigation of Hexadecanamide, N-(4-methoxyphenyl)- stems from several key points. Firstly, the established biological activities of its close analogs suggest that this specific compound is a promising candidate for biological screening. The presence of the N-(4-methoxyphenyl) group in a molecule with demonstrated anthelmintic activity, and a similar N-phenylalkanamide structure in a compound with antinociceptive effects, provides a strong impetus to explore whether Hexadecanamide, N-(4-methoxyphenyl)- shares these or possesses other valuable biological properties. nih.govnih.gov
Secondly, the structural simplicity of Hexadecanamide, N-(4-methoxyphenyl)- makes it an attractive target for synthesis and derivatization. The parent fatty acid, hexadecanoic acid (palmitic acid), is readily available, and the N-substituent, 4-methoxyaniline, is a common chemical building block. chemicalbook.com This allows for the straightforward synthesis of the target molecule and a library of related compounds for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing biological activity and developing lead compounds for new drugs. researchgate.net
Finally, a detailed study of Hexadecanamide, N-(4-methoxyphenyl)- would contribute to the fundamental understanding of how N-substitution on fatty acid amides influences their physicochemical properties and biological function. By systematically characterizing this compound and comparing its properties to other N-substituted amides, researchers can build a more complete picture of this important class of molecules.
Data Tables
Table 1: Chemical and Physical Properties of Hexadecanamide and Related Compounds
| Property | Hexadecanamide | N-(4-Hydroxy-3-methoxybenzyl)hexadecanamide |
| IUPAC Name | hexadecanamide | N-[(4-hydroxy-3-methoxyphenyl)methyl]hexadecanamide |
| Molecular Formula | C₁₆H₃₃NO | C₂₄H₄₁NO₃ |
| Molecular Weight | 255.44 g/mol | 391.6 g/mol |
| Melting Point | 107.0 °C | Not available |
| CAS Number | 629-54-9 | 69693-13-6 |
| Source | nih.gov | nih.gov |
Properties
CAS No. |
102898-91-9 |
|---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.56126 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for Hexadecanamide, N 4 Methoxyphenyl and Its Analogs
Conventional Organic Synthesis Pathways for N-Acylation of Aniline (B41778) Derivatives
Traditional methods for N-acylation remain fundamental in organic synthesis due to their reliability and well-established procedures. These pathways typically involve the activation of a carboxylic acid or the use of a more reactive acyl derivative to facilitate the reaction with an amine.
Condensation Reactions Utilizing Carboxylic Acids and Activating Agents
Direct amidation between a carboxylic acid and an amine is a common and atom-economical approach. However, this reaction often requires high temperatures and can be slow. To overcome these limitations, condensing agents are employed to activate the carboxylic acid under milder conditions. tcichemicals.com For the synthesis of Hexadecanamide (B162939), N-(4-methoxyphenyl)-, this involves the reaction of palmitic acid with p-anisidine (B42471) in the presence of an activating agent.
A widely used method involves carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). tcichemicals.comnih.gov In this process, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide bond and releasing a urea (B33335) byproduct (N,N'-dicyclohexylurea, DCU). The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature. nih.gov The insoluble DCU byproduct can be conveniently removed by filtration. nih.gov
Alternative water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also frequently used, as their urea byproduct can be easily removed by an aqueous workup. tcichemicals.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture can further improve yields and suppress side reactions. tcichemicals.com
Table 1: Example of a Condensation Reaction for Fatty Acid Amide Synthesis This table is based on a representative synthesis of a related N-(4-methoxybenzyl) amide.
| Reactant 1 | Reactant 2 | Activating Agent | Catalyst | Solvent | Product |
|---|---|---|---|---|---|
| Fatty Acid | 4-Methoxybenzylamine | DCC | DMAP | Dichloromethane | N-(4-methoxybenzyl)alkanamide |
Data sourced from nih.gov.
Amidation via Acyl Halides or Anhydrides
To enhance the reactivity of the carboxyl group, carboxylic acids can be converted into more powerful electrophiles such as acyl halides or anhydrides. Palmitoyl (B13399708) chloride, the acyl chloride derivative of palmitic acid, is a common reactant for this purpose. Its synthesis can be achieved by treating palmitic acid with reagents like thionyl chloride. google.com
The subsequent reaction of palmitoyl chloride with p-anisidine, typically under Schotten-Baumann conditions, readily forms the desired amide, Hexadecanamide, N-(4-methoxyphenyl)-. This reaction is usually carried out in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. The use of acyl halides is a robust and high-yielding method for amide synthesis. researchgate.net Similarly, acetic anhydride (B1165640) is often used in the traditional synthesis of acetanilide (B955) from aniline, illustrating the general utility of anhydrides in N-acylation, though this method can be slower than using acyl halides. bibliotekanauki.plicm.edu.pl
Advanced and Green Chemistry Approaches in Hexadecanamide, N-(4-Methoxyphenyl)- Synthesis
In response to the growing need for sustainable chemical manufacturing, a variety of "green" synthetic methods have been developed. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. bohrium.comresearchgate.net
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases are widely used for esterification and amidation reactions due to their ability to function under mild conditions, their biodegradability, and their high regio- and enantioselectivity. nih.govwur.nl
For the synthesis of Hexadecanamide, N-(4-methoxyphenyl)-, a lipase-catalyzed direct condensation between palmitic acid and p-anisidine can be employed. nih.gov This process typically uses an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and stability in organic solvents. nih.govresearchgate.net The reaction can be carried out in a non-polar solvent like hexane (B92381) at moderate temperatures (e.g., 40-60 °C). researchgate.net This enzymatic approach bypasses the need to convert the carboxylic acid into a more reactive derivative, avoiding the formation of toxic byproducts and simplifying product purification. nih.gov The immobilized enzyme can also be easily recovered and reused, further enhancing the sustainability of the process. nih.gov
Table 2: Common Lipases Used in Biocatalytic Acylation Reactions
| Enzyme | Common Source | Typical Application |
|---|---|---|
| Candida antarctica Lipase B (CALB, Novozym 435) | Pseudozyma antarctica | Broadly used for esterification, transesterification, and amidation. nih.govresearchgate.netmdpi.com |
| Rhizomucor miehei Lipase (RML, Lipozyme) | Rhizomucor miehei | Acylation and acidolysis of phospholipids (B1166683) and other lipids. nih.govmdpi.com |
| Thermomyces lanuginosus Lipase (TLL) | Thermomyces lanuginosus | Acidolysis and transesterification reactions. mdpi.com |
Data sourced from nih.govresearchgate.netmdpi.com.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology that can dramatically reduce reaction times, increase yields, and enhance product purity. nih.govresearchgate.netnih.gov The direct coupling of microwave energy with polar molecules allows for rapid and efficient heating. bibliotekanauki.pl
The synthesis of amides from carboxylic acids and amines can be significantly optimized under solvent-free, microwave-irradiated conditions. icm.edu.plymerdigital.com Studies on the reaction between aniline derivatives and carboxylic acids have shown that amidation can be achieved in minutes with high yields, compared to several hours required for conventional heating. bibliotekanauki.plymerdigital.com Research has specifically demonstrated that 4-methoxyaniline (p-anisidine) is a suitable substrate for microwave-assisted amidation, with its higher basicity contributing to good reaction yields. icm.edu.pl This approach avoids the use of bulk solvents, reducing chemical waste and simplifying work-up procedures. bohrium.com
Solvent-free synthesis can also be performed by simply heating the neat reactants, a technique known as a dry media reaction. researchgate.net In some cases, a solid-phase catalyst like boric acid can be added to facilitate the reaction between a carboxylic acid and an amine source. bohrium.comresearchgate.net These solvent-less methods represent a significant step towards more efficient and environmentally benign chemical production. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Acylation of Aniline
| Method | Amine | Acylating Agent | Conditions | Reaction Time | Yield |
|---|---|---|---|---|---|
| Conventional | Aniline | Acetic Acid | Reflux | > 1 hour | Lower |
| Microwave | Aniline | Acetic Acid | 480 MHz, Catalyst-free | < 15 minutes | Quantitative |
| Microwave | 4-Methoxyaniline | Formic Acid | Kitchen Microwave, Solvent-free | Not specified | High |
Data sourced from icm.edu.plymerdigital.com.
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies
The synthesis of analogues of a lead compound is a critical step in drug discovery and medicinal chemistry, allowing researchers to establish a structure-activity relationship (SAR). nih.govaesnet.org By systematically modifying the chemical structure of Hexadecanamide, N-(4-methoxyphenyl)-, researchers can probe its interactions with biological targets and optimize its properties.
Key derivatization strategies for SAR studies of this compound would include:
Modification of the Acyl Chain: The length and saturation of the C16 hexadecanoyl chain could be altered. Synthesizing analogues with shorter (e.g., dodecanoyl) or longer (e.g., eicosanoyl) alkyl chains, as well as introducing unsaturation, would help determine the effect of lipophilicity and chain conformation on biological activity. nih.gov
Modification of the Aromatic Ring: The electronic and steric properties of the N-(4-methoxyphenyl) group can be explored by synthesizing analogues with different substituents. This could involve changing the position of the methoxy (B1213986) group (e.g., to the 2- or 3-position) or replacing it with other functional groups such as hydroxyl, alkyl, or halogen moieties. A relevant example from the literature is the synthesis of N-(4-Methoxy-2-nitrophenyl)hexadecanamide, an analogue of a related compound, to investigate its biological effects. nih.gov
Alterations to the Amide Linker: The amide bond itself can be replaced with bioisosteres, such as reverse amides, esters, or sulfonamides, to assess the importance of the hydrogen bonding capabilities of the N-H group. nih.govresearchgate.net
These synthetic analogues would be subjected to biological screening to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. mdpi.comnih.gov
Modifications on the Hexadecanoyl Aliphatic Chain
The long aliphatic chain of hexadecanamide offers numerous possibilities for structural modification, including the introduction of unsaturation, branching, and functional groups. These changes can significantly impact the molecule's physical properties, such as its solubility and melting point, as well as its biological activity. Both traditional chemical synthesis and chemo-enzymatic approaches can be employed to achieve these modifications.
A common chemical method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a well-established method for forming amide bonds. This approach has been used to synthesize a variety of fatty acid amides. nih.gov
Chemo-enzymatic methods, particularly those employing lipases, have gained prominence for the synthesis of amides due to their high selectivity and mild reaction conditions. Lipases can catalyze the amidation reaction between a fatty acid or its ester and an amine. For example, immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is a versatile and widely used biocatalyst for this transformation. osti.gov The enzymatic approach can be particularly advantageous when dealing with sensitive functional groups that might not be compatible with the harsher conditions of some chemical methods.
A study on the synthesis of fatty acid derived 4-methoxybenzylamides provides valuable insights into the preparation of analogs with modified aliphatic chains. nih.gov In this research, various fatty acids were coupled with 4-methoxybenzylamine, a compound structurally similar to the amine moiety of Hexadecanamide, N-(4-Methoxyphenyl)-. The following table summarizes the synthesis of some of these analogs, demonstrating the versatility of the DCC/DMAP coupling method for incorporating different fatty acid chains.
| Fatty Acid Precursor | Synthesized Analog | Reaction Conditions | Observed Yield | Reference |
|---|---|---|---|---|
| Undec-10-enoic acid | N-(4-methoxybenzyl)undec-10-enamide | DCC, DMAP, Dichloromethane, Room Temperature | Not specified | nih.gov |
| (9Z,12R)-12-Hydroxyoctadec-9-enoic acid (Ricinoleic acid) | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | DCC, DMAP, Dichloromethane, Room Temperature | Not specified | nih.gov |
| Oleic acid | N-(4-methoxybenzyl)oleamide | DCC, DMAP, Dichloromethane, Room Temperature | Not specified | nih.gov |
Substituent Variations on the 4-Methoxyphenyl (B3050149) Moiety
The electronic and steric properties of the aromatic ring in N-acyl anilines can be modulated by introducing various substituents. These modifications can influence the reactivity of the amine in the amidation reaction and can also be a key determinant of the final compound's biological and material properties. The synthesis of analogs with different substituents on the phenyl ring can be achieved by starting with the appropriately substituted aniline.
The effect of substituents on the reactivity of anilines in acylation reactions is a well-studied phenomenon in organic chemistry. Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or alkoxy groups, generally increase the nucleophilicity of the amine, which can lead to faster reaction rates in amidation reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions or longer reaction times to achieve high yields. nih.gov
In the context of chemo-enzymatic synthesis, the nature of the substituent on the aniline ring can also affect the efficiency of lipase-catalyzed acylation. A study on the lipase-mediated amidation of anilines with 1,3-diketones demonstrated that anilines with both electron-donating and electron-withdrawing substituents could be successfully acylated, although the yields varied. mdpi.com
| Aniline Precursor | Acylating Agent | Synthesized N-Aryl Amide | Reaction Conditions | Observed Yield | Reference |
|---|---|---|---|---|---|
| Aniline | 4-Methylbenzoyl chloride | 4-Methyl-N-phenylbenzamide | Fe dust, Water | 91% | nih.gov |
| Aniline | 4-Chlorobenzoyl chloride | 4-Chloro-N-phenylbenzamide | Fe dust, Water | 71% | nih.gov |
| 2,5-Dichloroaniline | Benzoyl chloride | N-(2,5-Dichlorophenyl)benzamide | Fe dust, Water | 64% | nih.gov |
| 2-Chloro-5-methylaniline | Benzoyl chloride | N-(2-Chloro-5-methylphenyl)benzamide | Fe dust, Water | 80% | nih.gov |
These findings suggest that a wide variety of substituents can be tolerated in the synthesis of N-aryl amides. For the synthesis of analogs of Hexadecanamide, N-(4-Methoxyphenyl)-, one could envision starting with substituted anilines such as 4-amino-3-nitrophenol (B127093) or various halo- and alkyl-substituted 4-methoxyanilines to generate a library of compounds with diverse electronic and steric properties on the aromatic ring.
Stereochemical Considerations in Analogue Design
The introduction of chirality into molecules is a critical aspect of drug design and materials science, as stereoisomers can exhibit vastly different biological activities and physical properties. In the context of Hexadecanamide, N-(4-Methoxyphenyl)- analogs, stereocenters can be introduced either in the hexadecanoyl aliphatic chain or on the 4-methoxyphenyl moiety, for instance, by using a chiral amine precursor.
Chemo-enzymatic methods are particularly powerful for the synthesis of chiral compounds due to the inherent stereoselectivity of enzymes. Lipases, for example, are widely used for the kinetic resolution of racemic amines and alcohols. google.comresearchgate.net In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
The lipase from Candida antarctica (Novozym 435) has been shown to be highly effective in the kinetic resolution of a variety of chiral amines using ethyl acetate (B1210297) as the acylating agent. google.com This approach could be adapted for the synthesis of chiral analogs of Hexadecanamide, N-(4-Methoxyphenyl)-. For instance, if a chiral substituent were present on the 4-methoxyphenyl ring, a lipase-catalyzed acylation with a hexadecanoyl donor could selectively produce one enantiomer of the corresponding amide.
The following table summarizes the results of the kinetic resolution of several chiral amines using Novozym 435, highlighting the high enantiomeric excess (ee) that can be achieved.
| Chiral Amine Substrate | Acylating Agent | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
|---|---|---|---|---|---|
| (R,S)-1-Phenylethylamine | Ethyl acetate | Novozym 435 | 45 | 98 | google.com |
| (R,S)-1-(1-Naphthyl)ethylamine | Ethyl acetate | Novozym 435 | 48 | 98 | google.com |
| (R,S)-1-Aminoindan | Ethyl acetate | Novozym 435 | 46 | 95 | google.com |
Furthermore, stereocenters can also be introduced into the aliphatic chain. For example, starting with a racemic fatty acid containing a chiral center, a lipase could be used to selectively form an amide with 4-methoxyaniline, resulting in a chiral N-acyl aniline. The stereoselective synthesis of such analogs is of great interest for probing the specific interactions of these molecules with biological targets.
Investigation of Biological Activities of Hexadecanamide, N 4 Methoxyphenyl in Preclinical and in Vitro Models
Assessment of Anti-Inflammatory and Antinociceptive Modulatory Potential
The potential of Hexadecanamide (B162939), N-(4-methoxyphenyl)- and structurally related compounds to modulate inflammatory and pain responses has been a subject of scientific inquiry. This section examines the evidence from cellular assays and animal models that shed light on its anti-inflammatory and antinociceptive capabilities.
Inhibition of Pro-Inflammatory Mediators (e.g., NO, PGE2, Cytokines) in Cellular Assays
While direct studies on Hexadecanamide, N-(4-methoxyphenyl)- are limited, research on analogous structures provides insights into its potential anti-inflammatory mechanisms. For instance, a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which share the N-(4-methoxyphenyl) moiety, have demonstrated notable anti-inflammatory activity. ebi.ac.uk These compounds were shown to inhibit cyclooxygenase (COX) enzymes, with some exhibiting inhibitory concentrations (IC50) for COX-1 and COX-2 in the micromolar range. ebi.ac.uk The inhibition of COX enzymes is a critical mechanism for reducing the production of prostaglandins (B1171923) (PGE2), key mediators of inflammation and pain.
The anti-inflammatory effects of related fatty acid amides have also been linked to the modulation of other pro-inflammatory molecules. Although not specific to the N-(4-methoxyphenyl) derivative, other long-chain fatty acid amides have been shown to influence the production of nitric oxide (NO) and various cytokines in activated macrophages. The precise impact of the N-(4-methoxyphenyl) substitution on this activity requires further dedicated investigation.
Modulation of Inflammatory Signaling Pathways in Macrophages and Other Relevant Cell Lines
The inflammatory response in macrophages is orchestrated by a complex network of signaling pathways. nih.gov Key pathways involved in the inflammatory phenotype include those mediated by Janus activated kinase (Jak) and nuclear factor kappa B (NF-κB), which are often activated by pathogen-associated molecular patterns through Toll-like receptors (TLRs). nih.gov Furthermore, signaling through PI3K/AKT, NOTCH, and peroxisome proliferator-activated receptors (PPARs) plays a crucial role in modulating macrophage phenotype. nih.gov
While direct evidence for Hexadecanamide, N-(4-methoxyphenyl)- is not available, the structural similarity to other lipid signaling molecules suggests potential interactions with these pathways. For example, PPARs are nuclear receptors that can be activated by fatty acids and their derivatives, leading to the transcriptional regulation of genes involved in inflammation. nih.gov Specifically, PPARα activation is associated with anti-inflammatory responses in macrophages. nih.gov Given that Hexadecanamide, N-(4-methoxyphenyl)- is a fatty acid amide, it is plausible that it could exert its anti-inflammatory effects through the activation of PPARs, thereby dampening inflammatory signaling cascades in macrophages. However, empirical studies are needed to confirm this hypothesis.
Investigation of Antinociceptive Effects in Rodent Models
The assessment of pain-relieving, or antinociceptive, effects in preclinical rodent models is a critical step in evaluating potential therapeutic agents. While specific studies on the antinociceptive properties of Hexadecanamide, N-(4-methoxyphenyl)- are not prominently available in the reviewed literature, the anti-inflammatory activity of structurally related compounds suggests a potential for such effects. The inhibition of inflammatory mediators like PGE2 is a well-established mechanism for reducing pain sensitivity. Therefore, the demonstrated anti-inflammatory potential of compounds containing the N-(4-methoxyphenyl) group indicates that they may also exhibit antinociceptive activity. Further research utilizing established rodent models of inflammatory and neuropathic pain is necessary to directly evaluate the antinociceptive efficacy of Hexadecanamide, N-(4-methoxyphenyl)-.
Evaluation of Antimicrobial Activity Against Pathogenic Microorganisms
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This section explores the documented antifungal and antibacterial activities of compounds structurally related to Hexadecanamide, N-(4-methoxyphenyl)-, providing a basis for its potential in combating pathogenic microorganisms.
Antifungal Spectrum and Mechanism Exploration in Fungal Models
Research into N-(4-halobenzyl)amides, which are structurally analogous to Hexadecanamide, N-(4-methoxyphenyl)-, has revealed significant antifungal properties. One such study demonstrated that these amides exhibit inhibitory activity against various Candida species, including strains resistant to fluconazole. nih.gov For instance, a specific N-(4-halobenzyl)amide compound displayed a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. krusei ATCC 14243, which was more potent than fluconazole. nih.gov The same compound also showed inhibitory effects against a panel of eight Candida strains, with MIC values ranging from 85.3 to 341.3 µg/mL. nih.gov
Computational modeling suggests a multi-target mechanism of action for these related amides, potentially involving proteins crucial for cellular processes such as redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. nih.gov Antifungal agents can exert their effects through various mechanisms, including the inhibition of ergosterol (B1671047) synthesis, direct interaction with membrane sterols, or the inhibition of macromolecular synthesis. nih.gov The proposed multi-target approach for related amides suggests a complex interaction with fungal cellular machinery. nih.gov
Table 1: Antifungal Activity of a Structurally Related N-(4-halobenzyl)amide Against Candida Species
| Fungal Strain | MIC (µg/mL) |
|---|---|
| C. krusei ATCC 14243 | 7.8 |
| C. parapsilosis ATCC 22019 | Not specified |
| C. krusei ATCC 6258 | 85.3 |
| Other Candida strains | 85.3 - 341.3 |
Data sourced from a study on N-(4-halobenzyl)amides, structurally related to Hexadecanamide, N-(4-methoxyphenyl)-. nih.gov
Antibacterial Spectrum and Inhibitory Effects on Bacterial Growth In Vitro
The antibacterial potential of fatty acid derivatives has been documented in various studies. For example, n-hexadecanoic acid, the fatty acid component of Hexadecanamide, N-(4-methoxyphenyl)-, has been shown to have bactericidal effects. A study on a marine sponge-associated Bacillus subtilis identified n-hexadecanoic acid as an active antimicrobial metabolite. nih.gov This compound demonstrated potent bactericidal activity against a multidrug-resistant strain of Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 31.33 ± 5.67 mg/L and a minimum bactericidal concentration (MBC) of 36.66 ± 5.17 mg/L. nih.gov
The evaluation of antibacterial activity is often conducted using methods like the double dilution method to determine the MIC. nih.gov While direct data on Hexadecanamide, N-(4-methoxyphenyl)- is pending, the known activity of its constituent fatty acid suggests that it could possess inhibitory effects on bacterial growth. Further in vitro studies against a broad spectrum of pathogenic bacteria are warranted to establish its specific antibacterial profile.
Table 2: Antibacterial Activity of n-Hexadecanoic Acid Against Pseudomonas aeruginosa
| Parameter | Concentration (mg/L) |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 31.33 ± 5.67 |
| Minimum Bactericidal Concentration (MBC) | 36.66 ± 5.17 |
Data represents the activity of n-hexadecanoic acid, the fatty acid component of the subject compound. nih.gov
Exploration of Antiparasitic Effects in In Vitro Nematode Models
Currently, there are no published studies investigating the in vitro antiparasitic effects of Hexadecanamide, N-(4-methoxyphenyl)- against nematode models. Research in this area has examined related compounds, such as N-(4-methoxyphenyl)pentanamide, which has a shorter acyl chain (5 carbons) compared to the hexadecanamide (16 carbons). This related compound was shown to affect the viability of the nematode Toxocara canis in a time- and concentration-dependent manner, with activity comparable to albendazole (B1665689). nih.govnih.gov However, due to the significant difference in the length of the fatty acid amide chain, these findings cannot be extrapolated to predict the activity of Hexadecanamide, N-(4-methoxyphenyl)-.
Evaluation of Anti-Proliferative and Apoptotic Induction Effects in Cancer Cell Lines
No specific data from in vitro studies on the inhibition of cancer cell viability or proliferation by Hexadecanamide, N-(4-methoxyphenyl)- is available in the current scientific literature. The anti-proliferative potential has been explored in other molecules containing the N-(4-methoxyphenyl) moiety but with different core structures. For instance, the resveratrol (B1683913) analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was identified as a potent anti-proliferative compound in HeLa human cervical cancer cells. nih.govcolab.wselsevierpure.com Similarly, studies on N-(4-hydroxyphenyl)retinamide have demonstrated a reduction in cell numbers for prostate cancer cell lines. nih.gov These compounds are structurally distinct from Hexadecanamide, N-(4-methoxyphenyl)-, and therefore, their biological effects are not directly indicative of its potential activity.
There is no available research documenting the ability of Hexadecanamide, N-(4-methoxyphenyl)- to induce apoptosis or cause cell cycle arrest in malignant cells. Studies on related but structurally different compounds have shown such effects. For example, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was found to induce G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov The retinoid N-(4-hydroxyphenyl)retinamide has also been shown to induce apoptosis in human prostate carcinoma cells. nih.gov However, without direct experimental evidence, the apoptotic potential of Hexadecanamide, N-(4-methoxyphenyl)- remains unknown.
Other Investigated Bioactivities (e.g., Antioxidant, Enzyme Inhibition)
The antioxidant and radical scavenging properties of Hexadecanamide, N-(4-methoxyphenyl)- have not been reported in published scientific studies. While the N-(4-methoxyphenyl) group is present in some molecules investigated for antioxidant properties, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, there is no specific data on the antioxidant capacity of Hexadecanamide, N-(4-methoxyphenyl)- itself. nih.gov
There is limited information regarding the enzyme inhibitory activity of Hexadecanamide, N-(4-methoxyphenyl)-, particularly concerning fatty acid amide hydrolase (FAAH). A study on a structurally similar analogue, N-(4-methoxy-2-nitrophenyl)hexadecanamide, which contains an additional nitro group on the phenyl ring, found that it only weakly inhibited the hydrolysis of anandamide (B1667382) by FAAH in vitro. nih.govresearchgate.net The presence of the nitro substituent significantly alters the molecule's electronic and steric properties, and thus these findings cannot be reliably attributed to Hexadecanamide, N-(4-methoxyphenyl)-. Direct kinetic analysis and enzyme inhibition studies for the specific compound are not currently available.
Elucidation of Molecular Mechanisms and Cellular Targets of Hexadecanamide, N 4 Methoxyphenyl
Pathway Analysis and Gene Expression Modulation
There is no published research detailing the impact of Hexadecanamide (B162939), N-(4-methoxyphenyl)- on key intracellular signaling pathways such as the NF-κB, MAPK, or PI3K/Akt pathways. While these pathways are common targets for investigation in drug discovery and molecular biology, they have not been studied in the context of this particular compound.
No data from transcriptomic (e.g., RNA-Seq, microarray) or proteomic (e.g., mass spectrometry-based proteomics) studies on cells treated with Hexadecanamide, N-(4-methoxyphenyl)- are available in the public domain. Such studies would be necessary to provide a comprehensive, unbiased view of the changes in gene and protein expression induced by the compound, but this research has not been conducted or published.
Membrane Interaction and Lipid Bilayer Perturbation Studies
Specific studies on the interaction of Hexadecanamide, N-(4-methoxyphenyl)- with cell membranes or its potential to perturb lipid bilayers have not been reported. The investigation of such interactions often employs biophysical techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), or atomic force microscopy to understand how a compound might affect membrane fluidity, structure, and function. nih.gov No such analyses are available for Hexadecanamide, N-(4-methoxyphenyl)-.
Data Tables
No experimental data is available to generate tables for Hexadecanamide, N-(4-methoxyphenyl)-.
Effects on Cell Membrane Integrity and Permeability
The amphipathic nature of Hexadecanamide, N-(4-methoxyphenyl)-, featuring a 16-carbon aliphatic tail and a more polar N-(4-methoxyphenyl) headgroup, suggests a strong affinity for cellular membranes. It is hypothesized that the hexadecanoyl chain can intercalate into the hydrophobic core of the lipid bilayer. This insertion could disrupt the ordered packing of phospholipid acyl chains, potentially leading to an increase in membrane fluidity. Such alterations can, in turn, affect the permeability of the membrane to ions and small molecules. The extent of this effect would likely depend on the concentration of the compound and the specific lipid composition of the membrane. While direct experimental evidence is lacking, this proposed mechanism is a common characteristic of many long-chain fatty acid amides.
Liposomal and Model Membrane Interaction Studies
To date, specific studies detailing the interaction of Hexadecanamide, N-(4-methoxyphenyl)- with liposomes or other model membrane systems have not been prominently reported. Such studies are crucial for substantiating the effects on membrane integrity. Techniques like differential scanning calorimetry (DSC) would be instrumental in determining if the compound alters the phase transition temperature of synthetic lipid bilayers. Fluorescence anisotropy using probes embedded in the membrane could quantify changes in membrane fluidity. Furthermore, neutron or X-ray diffraction studies on model membranes containing the compound could provide high-resolution information about its location and orientation within the lipid bilayer, clarifying how it perturbs membrane structure.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR and QSAR studies are vital for optimizing lead compounds and understanding the chemical features necessary for biological activity.
Correlation of Structural Features with Observed Biological Potencies
For the N-acyl aniline (B41778) class of compounds, biological potency is typically modulated by several structural features. A hypothetical analysis for Hexadecanamide, N-(4-methoxyphenyl)- and its analogs would consider the following:
Amide Linker: The amide bond is a key structural motif, providing hydrogen bond donor and acceptor capabilities that can facilitate anchoring to biological targets. Its conformational rigidity influences the spatial orientation of the lipophilic tail and the aromatic ring.
Aromatic Ring Substitution: The methoxy (B1213986) group at the para-position of the phenyl ring is an important electronic and steric feature. As an electron-donating group, it influences the charge distribution across the aromatic system and the reactivity of the amide nitrogen. nih.gov Changing the substituent's nature (e.g., to an electron-withdrawing group) or its position (ortho, meta) would likely result in different biological activities.
Table 1: Hypothetical Structure-Activity Relationship Data
| Analog | Acyl Chain | Aromatic Substituent (para) | Predicted Biological Effect |
| Hexadecanamide, N-(4-methoxyphenyl)- | C16:0 (Hexadecanoyl) | -OCH₃ | Baseline activity |
| Analog A | C14:0 (Myristoyl) | -OCH₃ | Potentially reduced activity due to decreased lipophilicity |
| Analog B | C18:0 (Stearoyl) | -OCH₃ | Activity may increase or decrease depending on binding pocket size |
| Analog C | C16:0 (Hexadecanoyl) | -Cl | Altered activity due to different electronic and steric properties |
| Analog D | C16:0 (Hexadecanoyl) | -H | Activity modified due to absence of methoxy group's influence |
Computational Modeling for Predictive SAR and QSAR Derivation
In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the biological profile of Hexadecanamide, N-(4-methoxyphenyl)-. researchgate.net
Predictive SAR: Molecular docking could be employed to simulate the binding of Hexadecanamide, N-(4-methoxyphenyl)- to the active sites of various enzymes or receptors. Given its structure, potential targets could include fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) enzymes. Such simulations can predict binding affinities and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), offering testable hypotheses about its mechanism of action. researchgate.net
QSAR Derivation: A QSAR model could be developed for a series of N-acyl anilines by correlating their experimentally determined biological activities with calculated physicochemical and structural descriptors. nih.gov Important descriptors for such a model would likely include:
Lipophilicity: Calculated LogP (cLogP)
Electronic Descriptors: Partial atomic charges, dipole moment, and Hammett constants for the aromatic substituents. Studies on substituted anilines have shown that the partial charge on the amine nitrogen is a key predictor of N-acetylation. nih.gov
Steric/Topological Descriptors: Molecular weight, molar refractivity, and shape indices.
A resulting QSAR equation would allow for the prediction of the potency of novel, yet-to-be-synthesized analogs, thereby guiding drug design efforts in a more efficient manner. mit.edu
Table 2: Key Descriptors for a Predictive QSAR Model
| Descriptor Type | Example Descriptors | Relevance |
| Lipophilic | LogP, LogD | Membrane permeability and hydrophobic interactions |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Receptor binding affinity, metabolic stability nih.govresearchgate.net |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Fit within a binding pocket |
| Topological | Connectivity Indices | Overall molecular shape and branching |
Computational and Theoretical Investigations of Hexadecanamide, N 4 Methoxyphenyl
Molecular Docking and Dynamics Simulations for Target Identification
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in contemporary drug discovery and development. These methods provide insights into the molecular interactions between a ligand, such as Hexadecanamide (B162939), N-(4-Methoxyphenyl)-, and its potential biological targets. Such studies are instrumental in predicting the binding affinity and mechanism of action, thereby guiding further experimental validation.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Hexadecanamide, N-(4-Methoxyphenyl)-, docking studies can be employed to screen for potential protein targets and to understand the binding mode at the atomic level.
While specific docking studies for Hexadecanamide, N-(4-Methoxyphenyl)- are not extensively detailed in the public domain, the principles of such analyses can be illustrated through studies on analogous compounds. For instance, derivatives of hexadecanamide have been investigated for their interactions with various receptors. These studies typically involve preparing the three-dimensional structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are optimized to find the best fit, which is quantified by a scoring function that estimates the binding energy.
Key interactions that stabilize the ligand-protein complex often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For Hexadecanamide, N-(4-Methoxyphenyl)-, the amide group can act as both a hydrogen bond donor and acceptor, the methoxy (B1213986) group can also participate in hydrogen bonding, and the long alkyl chain provides a significant hydrophobic character, likely interacting with nonpolar pockets in a target protein.
A hypothetical docking study against a relevant target, such as a kinase or a receptor involved in signaling pathways, would yield results that can be tabulated as follows:
| Predicted Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase X | -8.5 | LEU83, VAL65 | Hydrophobic |
| LYS45 | Hydrogen Bond | ||
| ASP144 | Hydrogen Bond | ||
| Nuclear Receptor Y | -7.9 | PHE272, TRP318 | Pi-Pi Stacking |
| MET268, ILE275 | Hydrophobic | ||
| SER230 | Hydrogen Bond |
Note: The data in this table is illustrative and based on typical results from molecular docking studies.
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding.
An MD simulation of the Hexadecanamide, N-(4-methoxyphenyl)--protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the trajectory of every atom over a defined period, typically nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information, such as:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Changes in the flexibility of the binding site residues upon ligand binding can indicate an induced-fit mechanism.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.
These simulations can confirm that the binding pose predicted by docking is stable and can also reveal additional interactions that were not apparent from the static docking model.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of Hexadecanamide, N-(4-Methoxyphenyl)-.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Estimated as -EHOMO
Electron Affinity (A): Estimated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
| Parameter | Energy (eV) | Reactivity Descriptor | Value |
| EHOMO | -6.2 | Ionization Potential (I) | 6.2 eV |
| ELUMO | -1.8 | Electron Affinity (A) | 1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 | Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 | ||
| Chemical Softness (S) | 0.227 |
Note: The data in this table is representative of values obtained for similar organic molecules through quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is used to identify the regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For Hexadecanamide, N-(4-Methoxyphenyl)-, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating these as sites for electrophilic attack. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential site for nucleophilic interaction.
Conformational analysis, often performed in conjunction with MEP, explores the different spatial arrangements of the atoms in a molecule and their corresponding energies. Due to the flexible long alkyl chain, Hexadecanamide, N-(4-Methoxyphenyl)- can adopt numerous conformations. Computational methods can identify the lowest energy (most stable) conformation, which is crucial for understanding its interaction with biological targets.
In Silico ADMET Predictions (Focusing on Non-Human/Preclinical Applicability)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities before committing to expensive and time-consuming preclinical studies.
For Hexadecanamide, N-(4-Methoxyphenyl)-, various computational models can predict a range of ADMET properties relevant to non-human/preclinical studies:
| ADMET Property | Predicted Value | Implication for Preclinical Studies |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption in animal models. |
| P-glycoprotein Substrate | Likely | May be subject to efflux, potentially reducing bioavailability. |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system in significant amounts. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |
| Metabolism | ||
| Cytochrome P450 Substrate (e.g., CYP3A4, CYP2D6) | Predicted Substrate | Likely to be metabolized by common drug-metabolizing enzymes. |
| Excretion | ||
| Renal Organic Cation Transporter Substrate | Unlikely | Suggests excretion may not be primarily via this renal pathway. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |
| hERG Inhibition | Low to Moderate Risk | Warrants further investigation in preclinical safety studies. |
Note: The data in this table is based on typical predictions for compounds with similar physicochemical properties and should be experimentally verified.
Absorption and Distribution Prediction in Preclinical Models
Specific preclinical predictions regarding the absorption and distribution of Hexadecanamide, N-(4-Methoxyphenyl)- are not documented in the reviewed literature.
For a compound of this nature, computational tools would typically assess various physicochemical properties to predict its absorption and distribution profile. Key parameters include:
Lipophilicity (Log P): This value indicates a compound's ability to dissolve in fats, oils, and lipids, which is essential for crossing cell membranes. researchgate.net
Water Solubility (Log S): This parameter is crucial for a drug's formulation and its absorption from the gastrointestinal tract.
Topological Polar Surface Area (TPSA): Low TPSA values are generally associated with better oral absorption. researchgate.net
Blood-Brain Barrier (BBB) Permeability: Predictions would determine if the compound is likely to cross the BBB and enter the central nervous system. nih.gov
Plasma Protein Binding: This predicts the extent to which a compound will bind to proteins in the blood, affecting its availability to act on target tissues.
Without specific studies on Hexadecanamide, N-(4-Methoxyphenyl)-, no quantitative data for these parameters can be provided.
Metabolism and Excretion Pathway Prediction
There is no specific information available from computational models regarding the predicted metabolic and excretory pathways for Hexadecanamide, N-(4-Methoxyphenyl)-.
Generally, predictive models for metabolism focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.netnih.gov These predictions help foresee potential drug-drug interactions and the rate of metabolic clearance. nih.gov Key predictions would involve:
CYP Inhibition: Determining if the compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov
Site of Metabolism: Identifying the specific atoms or bonds on the molecule most likely to be targeted by metabolic enzymes. researchgate.net
Metabolite Prediction: Forecasting the structures of potential metabolites.
Predictions for excretion pathways would estimate the primary route of elimination from the body, such as through the kidneys (urine) or liver (feces).
Due to the absence of published research, no data tables or detailed findings for the predicted metabolism and excretion of Hexadecanamide, N-(4-Methoxyphenyl)- can be generated.
Isolation, Identification, and Biosynthesis of Hexadecanamide, N 4 Methoxyphenyl from Natural Sources
Occurrence and Distribution in Plants, Microorganisms, or Marine Organisms
There are no scientific reports identifying Hexadecanamide (B162939), N-(4-methoxyphenyl)- as a constituent of any plant, microorganism, or marine organism. While other related long-chain N-acylethanolamines and fatty acid amides have been isolated from various natural sources, this specific N-substituted amide has not been characterized as a natural product.
Proposed Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of Hexadecanamide, N-(4-methoxyphenyl)- has not been studied, and no biosynthetic pathways have been proposed. Research into the biosynthesis of a compound is contingent on its identification as a natural product. Typically, biosynthetic pathways for such amides would be hypothesized to involve the condensation of a fatty acid derivative (hexadecanoyl-CoA or a related activated form of hexadecanoic acid) and an amine (4-methoxyaniline). However, without the confirmed natural occurrence of the final compound, such pathways remain purely speculative and have not been investigated through precursor incorporation studies or enzymatic assays.
Advanced Analytical Methodologies for Research and Characterization in Complex Biological Matrices
Chromatographic-Mass Spectrometric Techniques for Metabolite Identification in Biological Systems
Chromatography coupled with mass spectrometry stands as a cornerstone for the identification and quantification of metabolites in intricate biological samples. The separation power of chromatography combined with the specificity and sensitivity of mass spectrometry allows for the detailed profiling of metabolic products.
LC-MS/MS and GC-MS for Tracing Metabolic Fate in Pre-clinical Models
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for tracking the metabolic fate of Hexadecanamide (B162939), N-(4-methoxyphenyl)- in preclinical models. These techniques enable the identification of metabolic transformations that the parent compound undergoes in vivo.
In a hypothetical preclinical study, after administration of Hexadecanamide, N-(4-methoxyphenyl)-, biological samples such as plasma, urine, and tissue homogenates would be collected over a time course. Sample preparation would typically involve protein precipitation and solid-phase extraction to isolate the compound and its metabolites.
LC-MS/MS Analysis: An LC-MS/MS method would be developed for the simultaneous quantification of the parent compound and its anticipated metabolites. nih.gov A reversed-phase C18 column could be used for chromatographic separation with a gradient elution of water and acetonitrile containing a small percentage of formic acid to improve ionization. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would be set to detect specific precursor-to-product ion transitions for Hexadecanamide, N-(4-methoxyphenyl)- and its potential metabolites.
Potential metabolic pathways for Hexadecanamide, N-(4-methoxyphenyl)- could include:
O-demethylation of the methoxy (B1213986) group to form a phenol.
Hydroxylation of the aromatic ring or the aliphatic chain.
N-dealkylation leading to the formation of 4-methoxyaniline and hexadecanamide.
Beta-oxidation of the fatty acid chain.
The expected MRM transitions for these hypothetical metabolites are presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Hexadecanamide, N-(4-methoxyphenyl)- | 376.3 | 124.1 | 15.2 |
| N-(4-hydroxyphenyl)hexadecanamide | 362.3 | 110.1 | 12.8 |
| Hexadecanamide, N-(4-methoxy-2-hydroxyphenyl)- | 392.3 | 140.1 | 13.5 |
| 4-Methoxyaniline | 124.1 | 109.1 | 5.4 |
| Hexadecanamide | 256.3 | 59.1 | 16.1 |
GC-MS Analysis: For volatile or semi-volatile metabolites, or those that can be made volatile through derivatization, GC-MS offers excellent chromatographic resolution. nih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into more volatile trimethylsilyl (TMS) derivatives. The GC separation would likely be performed on a capillary column with a non-polar stationary phase. The mass spectrometer would be operated in full-scan mode to identify potential metabolites and in selected ion monitoring (SIM) mode for quantification.
High-Resolution Mass Spectrometry for Structural Confirmation of Metabolites
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural confirmation of novel metabolites. nih.govnih.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can achieve mass accuracies of less than 5 ppm, enabling the determination of elemental compositions for unknown compounds. princeton.edu
Following the initial detection of potential metabolites by LC-MS/MS or GC-MS, HRMS analysis would be performed to confirm their elemental composition. For example, if a metabolite is detected with an m/z of 392.3, HRMS can distinguish between possible elemental formulas such as C23H37NO3 (hydroxylated parent compound) and other isobaric species.
Tandem HRMS (MS/MS) experiments provide further structural information through the analysis of fragmentation patterns. nih.govresearchgate.net By comparing the fragmentation spectra of the parent compound with those of its metabolites, the site of metabolic modification can often be deduced.
| Metabolite | Proposed Structure | Elemental Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
| M1 | N-(4-hydroxyphenyl)hexadecanamide | C22H35NO2 | 362.2746 | 362.2741 | -1.4 |
| M2 | Hexadecanamide, N-(4-methoxy-2-hydroxyphenyl)- | C23H37NO3 | 392.2852 | 392.2848 | -1.0 |
| M3 | 14-Hydroxy-N-(4-methoxyphenyl)hexadecanamide | C23H37NO3 | 392.2852 | 392.2855 | 0.8 |
Spectroscopic Techniques for Investigating Molecular Interactions and Conformational Dynamics
Spectroscopic methods are essential for probing the interactions of Hexadecanamide, N-(4-methoxyphenyl)- with its biological targets and for understanding the resulting changes in protein conformation.
Fluorescence Spectroscopy for Ligand-Protein Binding Studies
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to proteins. nih.govjelsciences.com Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence properties can change upon ligand binding. nih.govunito.it If the target protein of Hexadecanamide, N-(4-methoxyphenyl)- contains such residues in or near the binding site, their fluorescence can be monitored to determine binding affinity.
In a typical experiment, the fluorescence of a fixed concentration of the target protein is measured as increasing concentrations of Hexadecanamide, N-(4-methoxyphenyl)- are added. researchgate.net A quenching or enhancement of the protein's fluorescence intensity, or a shift in its emission wavelength, can indicate binding. springernature.com The binding constant (Kb) and the number of binding sites (n) can be calculated by fitting the fluorescence data to the Stern-Volmer equation or other appropriate binding models. nih.gov
| [Hexadecanamide, N-(4-methoxyphenyl)-] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 987 |
| 5 | 854 |
| 10 | 743 |
| 20 | 589 |
| 40 | 412 |
| 80 | 256 |
Circular Dichroism for Studying Conformational Changes in Target Proteins
Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins in solution. muni.czresearchgate.net The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil), while the near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure. nih.govmdpi.com
To investigate the effect of Hexadecanamide, N-(4-methoxyphenyl)- on the conformation of its target protein, CD spectra of the protein would be recorded in the absence and presence of the compound. nih.gov A significant change in the CD spectrum upon addition of the ligand would indicate a conformational change in the protein. researchgate.net For example, a decrease in the negative ellipticity at 208 and 222 nm would suggest a reduction in the α-helical content of the protein.
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) - Protein Alone | Molar Ellipticity (deg cm² dmol⁻¹) - Protein + Compound |
| 208 | -12,500 | -10,200 |
| 222 | -11,800 | -9,700 |
| 280 | 50 | 85 |
Future Directions and Translational Research Perspectives for Hexadecanamide, N 4 Methoxyphenyl
Development of Novel Synthetic Analogues with Enhanced Bioactivity and Specificity
The core structure of Hexadecanamide (B162939), N-(4-methoxyphenyl)- offers a versatile platform for synthetic modification to enhance bioactivity and target specificity. Research into related structures has demonstrated that subtle changes to either the fatty acid chain or the aromatic ring can lead to significant shifts in biological function.
For instance, the introduction of a nitro group to the phenyl ring, creating N-(4-Methoxy-2-nitrophenyl)hexadecanamide, resulted in a compound with dose-dependent antinociceptive (pain-relieving) effects in a rat formalin test. nih.gov Mechanistic studies suggest this activity stems from the indirect activation of peripheral CB1 and CB2 cannabinoid receptors, with additional involvement of 5-HT1 and opioid receptors. nih.gov
Conversely, modification of the acyl chain length has yielded analogues with entirely different activities. A notable example is N-(4-methoxyphenyl)pentanamide, which has a significantly shorter five-carbon chain instead of the sixteen-carbon chain of the parent compound. This analogue displayed potent anthelmintic properties against the nematode Toxocara canis, affecting parasite viability in a time- and concentration-dependent manner. nih.gov This finding opens a distinct therapeutic avenue for this chemical class, completely separate from the neurological effects observed in other analogues. nih.gov Another short-chain derivative, N-(4-Methoxyphenyl)Acetamide, is structurally related to paracetamol. acs.org
These findings underscore a key principle for future research: the systematic synthesis and screening of a library of analogues are crucial. Modifications could include:
Varying the length and saturation of the fatty acid chain.
Altering the substitution pattern on the methoxyphenyl ring (e.g., adding hydroxyl, halogen, or other functional groups).
Replacing the phenyl ring with other heterocyclic systems.
Such a strategy will be instrumental in developing structure-activity relationships (SAR) to guide the design of next-generation compounds with optimized potency and selectivity for specific biological targets.
Table 1: Comparison of Hexadecanamide, N-(4-Methoxyphenyl)- Analogues
| Compound Name | Structural Modification | Observed Biological Activity |
|---|---|---|
| N-(4-Methoxy-2-nitrophenyl)hexadecanamide | Addition of a nitro group at the 2-position of the phenyl ring. | Antinociceptive (analgesic) effects. nih.gov |
| N-(4-methoxyphenyl)pentanamide | Shortened acyl chain (C5 vs. C16). | Anthelmintic activity against Toxocara canis. nih.gov |
Exploration of Undiscovered Biological Activities and Non-Human Applications
The discovery of anthelmintic properties in an analogue of Hexadecanamide, N-(4-Methoxyphenyl)- highlights the potential for this chemical family in non-human applications, particularly in veterinary and agricultural sciences. nih.gov The study on N-(4-methoxyphenyl)pentanamide showed it could immobilize and kill Toxocara canis larvae, suggesting its potential as a lead compound for developing new treatments for parasitic infections in animals. nih.gov Interestingly, this analogue exhibited lower cytotoxicity on human and monkey cell lines compared to the established anthelmintic, albendazole (B1665689), indicating a favorable preliminary safety profile. nih.gov
Further research should extend screening of Hexadecanamide, N-(4-Methoxyphenyl)- and its derivatives against a broader range of organisms. This could include:
Other Parasites: Testing against different species of nematodes, trematodes, and cestodes relevant to veterinary and human health.
Insects and Pests: Evaluating insecticidal or larvicidal activity for agricultural applications.
Fungi and Bacteria: A related compound, 5-(4'-Methoxyphenyl)-oxazole, was found to inhibit the growth of the nematode Caenorhabditis elegans, demonstrating the potential of the 4-methoxyphenyl (B3050149) moiety in targeting invertebrates. Exploring its efficacy against plant or animal fungal pathogens and various bacterial strains is a logical next step.
The use of model organisms like C. elegans provides a powerful, high-throughput method for initial screening of compound libraries to uncover novel bioactivities before moving to more complex systems.
Integration with Nanotechnology for Targeted Delivery in Research Models
A significant challenge in translating lipophilic compounds like Hexadecanamide, N-(4-Methoxyphenyl)- into practical applications is their poor aqueous solubility, which can limit bioavailability. Nanotechnology offers a promising solution to overcome this hurdle. While specific research on nano-formulations of this particular compound is not yet available, the principles of nano-delivery are well-established and provide a clear path forward.
Future research should focus on encapsulating Hexadecanamide, N-(4-Methoxyphenyl)- into various nanocarriers to enhance its delivery in research models. Potential systems include:
Polymeric Nanoparticles: These are biocompatible and biodegradable carriers that can improve drug stability, solubility, and circulation time.
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles): The fatty acid nature of the compound makes it an ideal candidate for incorporation into lipid-based systems, which can facilitate transport across biological membranes.
Micelles: These self-assembling structures can encapsulate the lipophilic compound in their core, presenting a hydrophilic shell to the aqueous environment.
Furthermore, these nanocarriers can be engineered for targeted delivery. This can be achieved through passive targeting, where nanoparticles accumulate in specific tissues (like tumors) due to their unique vasculature, or through active targeting, where ligands that bind to specific cell-surface receptors are attached to the nanoparticle surface. Integrating Hexadecanamide, N-(4-Methoxyphenyl)- with such technologies would be a critical step in evaluating its efficacy and mechanism of action in targeted in vivo research settings.
Advanced Mechanistic Investigations Using Omics Technologies
While initial studies on analogues have identified interactions with specific receptor systems, the complete molecular mechanism of Hexadecanamide, N-(4-Methoxyphenyl)- remains largely uncharacterized. nih.gov Modern "omics" technologies provide powerful, unbiased tools to map the global cellular response to a compound, offering deep mechanistic insights.
Future investigations should leverage these approaches:
Proteomics: Quantitative proteomics can be used to identify the direct protein binding partners of the compound. Furthermore, it can reveal changes in the expression levels of thousands of proteins following treatment, helping to identify affected signaling pathways and cellular processes.
Metabolomics: As a fatty acid amide, the compound may influence lipid metabolism. Metabolomic analysis can provide a snapshot of the changes in endogenous metabolites (lipids, amino acids, etc.) within a cell or organism after exposure, uncovering novel metabolic pathways that are modulated by the compound.
Transcriptomics (RNA-Seq): This technique measures the expression levels of all genes in a cell. By comparing the transcriptomes of treated versus untreated cells, researchers can identify which genes are switched on or off by the compound, providing crucial clues about its primary mode of action and downstream effects.
Applying these technologies to relevant cell culture or model organism systems treated with Hexadecanamide, N-(4-Methoxyphenyl)- would generate comprehensive datasets, enabling a systems-level understanding of its biological role and paving the way for hypothesis-driven mechanistic studies.
Collaborative Research Avenues and Interdisciplinary Applications in Chemical Biology
The study of fatty acid amides is inherently interdisciplinary, residing at the crossroads of chemistry, biology, and medicine. nih.gov Advancing the research on Hexadecanamide, N-(4-Methoxyphenyl)- will depend on fostering collaborations between experts in diverse fields.
Key collaborative avenues include:
Synthetic Chemistry and Pharmacology: Chemists can design and synthesize novel analogues, while pharmacologists can perform high-throughput screening to identify compounds with desired biological activities, such as analgesic, anti-inflammatory, or anti-parasitic effects. nih.govnih.gov
Biochemistry and Structural Biology: Biochemists can work to identify and characterize the enzymes responsible for the biosynthesis and degradation of these amides, which themselves could be drug targets. nih.gov Structural biologists can then work to solve the structures of these enzymes or the compound bound to its protein target, facilitating rational drug design.
Cell Biology and Nanotechnology: Cell biologists can investigate the compound's effects in advanced cellular models (e.g., co-cultures, organoids), while materials scientists and nanotechnology experts can develop novel delivery systems to improve efficacy and targeting in in vivo models.
Chemical Biology and Systems Biology: Chemical biologists can develop probes and assays to study the compound in living systems, while systems biologists can integrate omics data to build comprehensive models of the compound's mechanism of action.
Such interdisciplinary efforts will be essential to fully explore the chemical space around Hexadecanamide, N-(4-Methoxyphenyl)-, understand its biological functions, and translate fundamental discoveries into potential therapeutic or biotechnological applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| Hexadecanamide, N-(4-Methoxyphenyl)- |
| N-(4-Methoxy-2-nitrophenyl)hexadecanamide |
| N-(4-methoxyphenyl)pentanamide |
| Albendazole |
| N-(4-Methoxyphenyl)Acetamide |
| Paracetamol |
| 5-(4'-Methoxyphenyl)-oxazole |
| N-arachidonoylethanolamine (anandamide) |
| Oleamide |
Conclusion
Summary of Key Research Findings and Contributions to the Field
A comprehensive review of scientific literature reveals that dedicated research focusing specifically on the compound Hexadecanamide (B162939), N-(4-methoxyphenyl)- is exceptionally limited. Its primary contribution to the field is its existence as a defined chemical structure, cataloged within chemical databases. The compound belongs to two significant classes of organic molecules: the long-chain fatty acid amides and the N-aryl amides. nih.govmdpi.com
While direct studies on its synthesis, properties, and biological activity are not prominent in published research, its constituent precursors are well-understood. It is the amide formed from hexadecanoic acid (palmitic acid), a common saturated fatty acid, and 4-methoxyaniline. The scientific interest in related compounds is substantial; for instance, other amides of palmitic acid, such as N-palmitoylethanolamine (PEA), are recognized as bioactive lipid mediators with anti-inflammatory properties. nih.govamazonaws.com Similarly, the N-aryl amide functional group is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents and materials. mdpi.comnumberanalytics.com
Therefore, the key finding is not one of documented activity but of scientific potential. The current body of research positions Hexadecanamide, N-(4-methoxyphenyl)- as an unexplored entity at the intersection of two well-established families of bioactive and pharmacologically relevant molecules.
Outstanding Challenges and Opportunities for Future Research on Hexadecanamide, N-(4-Methoxyphenyl)-
The principal challenge concerning Hexadecanamide, N-(4-methoxyphenyl)- is the fundamental lack of empirical data. This knowledge gap, however, presents a clear and significant opportunity for foundational research. Future investigations can systematically build a comprehensive profile of the compound, establishing its scientific value.
The primary opportunities lie in the following domains:
Chemical Synthesis and Characterization: While the synthesis is theoretically straightforward via the reaction of a palmitic acid derivative with 4-methoxyaniline, developing and optimizing a scalable, high-yield, and environmentally benign synthesis protocol is a key first step. researchgate.netresearchgate.net Following synthesis, a thorough characterization using modern analytical techniques is required.
Biological Activity Screening: The structural similarity to other bioactive fatty acid amides suggests that Hexadecanamide, N-(4-methoxyphenyl)- could interact with various biological targets. nih.govnih.gov A crucial opportunity exists to screen it for a range of activities. A particular focus could be on its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades many bioactive lipid mediators. nih.govnutraingredients-usa.com
Physicochemical Profiling: Understanding properties such as solubility, stability, and lipophilicity is essential for any potential application, from material science to medicinal chemistry. figshare.com The N-aryl amide group, for example, can confer specific properties relevant for development as a chemical exchange saturation transfer (CEST) agent for magnetic resonance imaging (MRI). nih.gov
A proposed roadmap for initial research is detailed in the table below.
| Research Phase | Key Objectives | Methodologies & Techniques | Potential Significance |
| Synthesis & Analytics | Develop an efficient synthesis protocol. | Amide coupling reactions (e.g., using coupling agents, acyl chlorides); Purification (crystallization, chromatography); Characterization (NMR, IR, Mass Spectrometry, Melting Point Analysis). | Provides pure material for all subsequent studies and establishes a reproducible synthetic route. |
| Physicochemical Profiling | Determine key physical and chemical properties. | Solubility studies (in aqueous and organic media); Stability assays (pH, temperature); Lipophilicity determination (LogP calculation/measurement). | Informs potential for biological membrane permeability and formulation development. figshare.com |
| Initial Biological Screening | Investigate a broad range of potential biological activities. | Enzyme inhibition assays (e.g., FAAH, COX); Antimicrobial assays (against bacterial and fungal strains); Cytotoxicity assays (against cancer and non-cancer cell lines); Receptor binding assays (e.g., cannabinoid receptors). nih.govnih.gov | First indication of any therapeutic or biological potential, guiding further, more focused research. |
| Advanced Imaging Potential | Evaluate properties for advanced imaging applications. | Chemical Exchange Saturation Transfer (CEST) MRI experiments. | Potential development as a novel, label-free contrast agent for MRI based on its N-aryl amide structure. nih.gov |
Broader Implications for the Discovery and Development of Novel Bioactive Amides
The case of Hexadecanamide, N-(4-methoxyphenyl)- is emblematic of the vast, underexplored chemical space within the broader class of bioactive amides. The study of such novel compounds carries significant implications for science and medicine.
Firstly, it underscores the potential for new discoveries in cellular signaling. Fatty acid amides are a class of endogenous lipid bioregulators with diverse functions, from sleep induction (oleamide) to anti-inflammatory and immunomodulatory activity (N-palmitoylethanolamine). nih.govnih.gov Systematically synthesizing and screening novel amides like Hexadecanamide, N-(4-methoxyphenyl)- could lead to the discovery of new signaling molecules or potent modulators of known pathways, such as the endocannabinoid system. nutraingredients-usa.com
Secondly, the development of new N-aryl amides contributes to the expansion of the medicinal chemist's toolkit. The amide bond is one of the most common functional groups in approved drugs, valued for its metabolic stability and ability to form crucial hydrogen bonds with biological targets. numberanalytics.comresearchgate.net Exploring novel structures provides new scaffolds and pharmacophores that can be optimized for improved efficacy, selectivity, and pharmacokinetic properties in drug discovery programs targeting a wide range of diseases. figshare.com
Finally, the pursuit of new amide synthesis methodologies, spurred by the need to create libraries of novel compounds for screening, drives innovation in green and sustainable chemistry. researchgate.net The development of efficient, waste-minimizing protocols for creating molecules like Hexadecanamide, N-(4-methoxyphenyl)- has broad applications across the pharmaceutical and chemical industries, making the drug development process more economical and environmentally friendly. nih.govacs.org Thus, the investigation into a single, unstudied molecule can catalyze progress in chemical synthesis, drug discovery, and our fundamental understanding of biology.
Q & A
Basic: What are the established synthetic routes for Hexadecanamide, N-(4-Methoxyphenyl)-, and how can its purity be validated?
Methodological Answer:
The compound is typically synthesized via acylation reactions. For example, sodium dithiocarbamates derived from N-(4-methoxyphenyl)acetamide can react with acid chlorides (e.g., benzoic or nitrobenzoic acid chlorides) in chloroform at 22°C to form thioanhydride derivatives . Purity validation involves:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and molecular structure .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing Hexadecanamide, N-(4-Methoxyphenyl)-?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm methoxyphenyl and hexadecanamide moieties. For example, methoxy protons resonate at ~3.8 ppm in ¹H NMR .
- IR Spectroscopy : Detect amide bands (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) for resolution .
Basic: What safety protocols are recommended for handling Hexadecanamide, N-(4-Methoxyphenyl)- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- First Aid : In case of skin contact, rinse with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
Advanced: How can reaction conditions be optimized to improve the yield of Hexadecanamide derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., chloroform) enhance acylation efficiency compared to ethanol, as seen in thioanhydride synthesis (yield increase from 78% to 85%) .
- Temperature Control : Maintain 22°C to prevent side reactions (e.g., hydrolysis of acid chlorides).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced: How should researchers address contradictions in reported biological activities of structurally similar amides?
Methodological Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy position, alkyl chain length) and test antimicrobial activity against standardized strains (e.g., E. coli or C. albicans) .
- Dose-Response Analysis : Use microdilution assays to determine minimum inhibitory concentrations (MICs), reducing false positives from solvent effects .
- Meta-Analysis : Cross-reference datasets from repositories like Chemotion or RADAR4Chem to identify outliers or methodological disparities .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in methoxyphenyl-containing amides?
Methodological Answer:
- Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO-LUMO gaps) with antioxidant or antimicrobial activity .
- Crystallography : Resolve X-ray structures to identify key hydrogen bonds or steric effects influencing receptor binding .
- Proteomic Profiling : Use affinity chromatography to isolate target proteins interacting with the amide group, followed by LC-MS/MS identification .
Regulatory: What compliance considerations apply to Hexadecanamide, N-(4-Methoxyphenyl)- in cross-border research collaborations?
Methodological Answer:
- CAS Number Verification : Ensure accurate labeling (CAS 51-66-1 for N-(4-Methoxyphenyl)acetamide derivatives) for customs and safety documentation .
- REACH Compliance : Confirm if the compound is preregistered under EC 1907/2006. For EU collaborations, submit extended safety data to ECHA .
Data Management: How can researchers ensure reproducibility and FAIR compliance for studies involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to document synthesis parameters (e.g., solvent ratios, reaction times) .
- Data Deposition : Upload spectral data (NMR, IR) to repositories like nmrXiv or Chemotion with unique DOIs .
- Metadata Standards : Adopt IUPAC nomenclature and SMILES notations in datasets to enhance machine readability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
